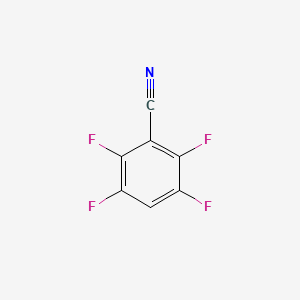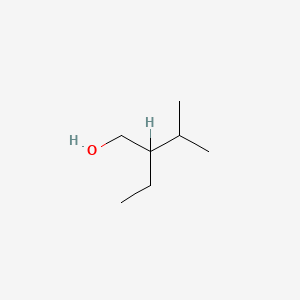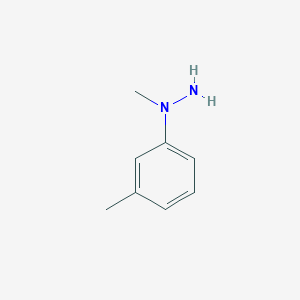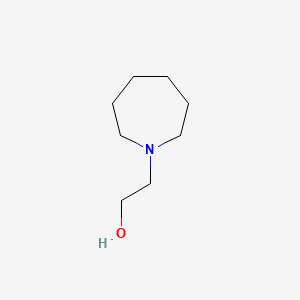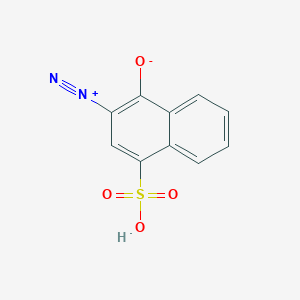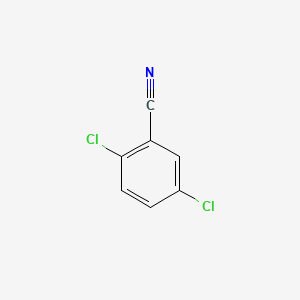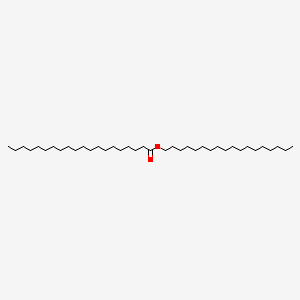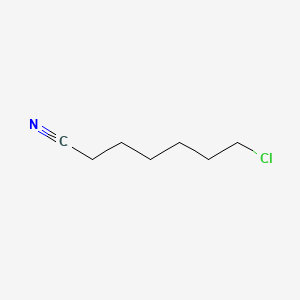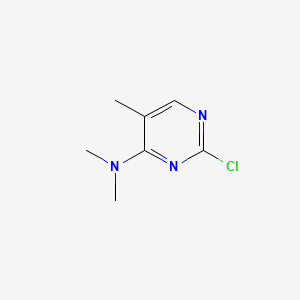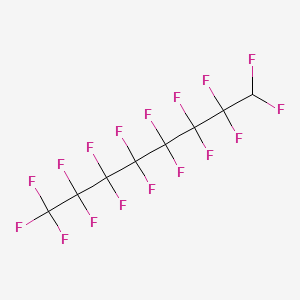
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane (HFO-18) is a fluorinated hydrocarbon compound that has been gaining attention in recent years due to its potential applications in scientific research. HFO-18 has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Molecular Dynamics Studies
1H-Perfluorooctane is extensively used in molecular dynamics (MD) simulations . Its unique properties allow researchers to simulate and understand the behavior of fluorinated compounds at the atomic level. MD simulations involving 1H-Perfluorooctane can provide insights into the structural dynamics, phase transitions, and interaction mechanisms of fluorocarbon systems .
Solvent for Chemical Reactions
Due to its high chemical and thermal stability, 1H-Perfluorooctane serves as an ideal solvent for various chemical reactions. It is particularly useful in reactions that require a non-reactive medium, ensuring that the solvent does not interfere with the reaction process .
Lubricant in Biomedical Devices
The compound’s excellent lubrication properties and biocompatibility make it a valuable lubricant for biomedical devices. It reduces friction and wear in moving parts, extending the lifespan and reliability of medical instruments and implants .
Heat Transfer Applications
1H-Perfluorooctane has significant applications in heat transfer due to its wide liquid range and excellent thermal properties. It is used in systems where stable and efficient heat transfer is critical, such as in electronic cooling and high-voltage transformers .
Breathable Fluid for Partial Liquid Ventilation
In medical research, 1H-Perfluorooctane is explored as a breathable fluid for partial liquid ventilation. This application takes advantage of its high oxygen solubility, offering potential treatment options for patients with severe respiratory conditions .
Photodegradation Studies
Researchers utilize 1H-Perfluorooctane in photodegradation studies to understand the breakdown of perfluorinated compounds under UV light. These studies are crucial for assessing the environmental impact and developing remediation strategies for perfluorinated pollutants .
Mécanisme D'action
Target of Action
It’s known that perfluorinated compounds can interact with various components of the cell, affecting multiple cellular processes .
Mode of Action
1H-Perfluorooctane is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears . This interaction can lead to changes in the tear film’s stability, potentially alleviating symptoms of dry eye disease .
Biochemical Pathways
1H-Perfluorooctane may affect multiple biochemical pathways. For instance, it has been suggested that perfluorinated compounds can lead to immunotoxicity by modulating cell signaling and nuclear receptors, altering calcium signaling and homeostasis in immune cells, modulating immune cell populations, causing oxidative stress, and impacting fatty acid metabolism .
Pharmacokinetics
It’s known that perfluorinated compounds are chemically stable and resistant to degradation, which can lead to their persistence in the body and the environment .
Result of Action
The molecular and cellular effects of 1H-Perfluorooctane’s action are complex and can vary depending on the specific context. For example, in the context of dry eye disease, 1H-Perfluorooctane can increase tear film breakup time and increase lipid layer thickness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-Perfluorooctane. For instance, the presence of other chemicals, temperature, and pH can potentially affect the stability and effectiveness of 1H-Perfluorooctane . Furthermore, due to its chemical stability and resistance to degradation, 1H-Perfluorooctane can persist in the environment, potentially leading to long-term exposure .
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF17/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)25/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHBUUBXEQUIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187143 | |
| Record name | 8H-Perfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Perfluorooctane | |
CAS RN |
335-65-9 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8H-Perfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



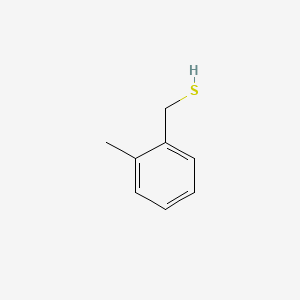
![Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1580737.png)
